molecular formula C10H15FO B11915553 (2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one

(2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one

Cat. No.: B11915553
M. Wt: 170.22 g/mol
InChI Key: UFHRRIIUXVVBMU-UBGVJBJISA-N
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Description

(2R,4aS)-2-fluorooctahydronaphthalen-1(2H)-one is a fluorinated bicyclic ketone characterized by a fully saturated octahydronaphthalenone backbone (decalin system) with a fluorine atom at the 2-position in the R configuration and a ketone group at the 1-position.

Properties

Molecular Formula

C10H15FO

Molecular Weight

170.22 g/mol

IUPAC Name

(2R,4aS)-2-fluoro-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H15FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h7-9H,1-6H2/t7-,8?,9+/m0/s1

InChI Key

UFHRRIIUXVVBMU-UBGVJBJISA-N

Isomeric SMILES

C1CCC2[C@@H](C1)CC[C@H](C2=O)F

Canonical SMILES

C1CCC2C(C1)CCC(C2=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one typically involves the fluorination of octahydronaphthalen-1(2H)-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of fluorinating agents in a controlled environment helps in achieving high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

(2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Ring Saturation : The target compound’s octahydro framework provides full saturation, reducing ring strain and increasing rigidity compared to dihydro analogs (e.g., ), which retain partial unsaturation. This may improve thermal stability and alter solubility.

Fluorination : Fluorine at the 2-position (R-configuration) in the target compound contrasts with 5-fluoro substitution in . Fluorine’s electronegativity and small atomic radius can enhance metabolic stability and modulate electronic effects in the bicyclic system.

Methyl substitution in may reduce polarity compared to the target compound.

Physicochemical Properties and Implications

  • Molecular Weight : The target’s estimated MW (~170.2) is lower than phenyl-substituted analogs (e.g., , MW 222.28) but higher than simpler dihydro derivatives (e.g., , MW 178.21). This suggests intermediate lipophilicity.
  • Hydrogen Bonding : The ketone group in all compounds acts as a hydrogen bond acceptor, but fluorine in the target and may introduce additional dipole interactions.
  • Stereochemical Impact: The 2R,4aS configuration in the target compound could influence chiral recognition in enzymatic or receptor-binding environments, a feature absent in non-chiral analogs like or .

Biological Activity

(2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one is a fluorinated compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a fluorine atom at the second position and a ketone functional group. The stereochemistry contributes to its biological interactions and efficacy.

PropertyValue
Molecular FormulaC_{10}H_{13}F O
Molecular Weight182.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of (2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one is primarily linked to its interaction with various receptors in the human body. Research indicates that it may exhibit:

  • Antidepressant Activity : Preliminary studies suggest that the compound may act on serotonin receptors, similar to other known antidepressants.
  • Anti-inflammatory Properties : The presence of the fluorine atom may enhance its ability to inhibit inflammatory pathways.

Case Studies and Research Findings

  • Serotonin Receptor Interaction :
    • A study investigated the binding affinity of (2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one to serotonin receptors. Results indicated that it has a higher affinity for the 5-HT_2C receptor compared to 5-HT_1A receptors, suggesting potential use in treating mood disorders .
  • Anti-inflammatory Effects :
    • In vitro experiments demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential application in autoimmune diseases .
  • Neuroprotective Effects :
    • Research has shown that (2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one may protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

To better understand the efficacy of (2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundReceptor Affinity (Ki)Anti-inflammatory ActivityNeuroprotective Activity
(2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one20 nMYesYes
Compound A15 nMYesNo
Compound B25 nMNoYes

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